molecular formula C16H20N4OS B2357748 4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1234899-95-6

4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2357748
CAS No.: 1234899-95-6
M. Wt: 316.42
InChI Key: YQXJWXLCHIQHGK-UHFFFAOYSA-N
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Description

4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine moiety can be reduced under hydrogenation conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced forms of the pyrimidine moiety.

    Substitution: Substituted derivatives of the piperidine ring.

Scientific Research Applications

4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties. Additionally, the combination of the piperidine and pyrimidine moieties provides a versatile scaffold for further functionalization and potential biological activity.

Properties

IUPAC Name

4-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-12-9-14(22-11-12)15(21)19-10-13-3-7-20(8-4-13)16-17-5-2-6-18-16/h2,5-6,9,11,13H,3-4,7-8,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXJWXLCHIQHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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